7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound that belongs to the class of quinoxalines, which are known for their diverse biological activities and chemical properties . The trifluoromethyl group is a significant structural motif in many biologically active molecules due to its ability to enhance chemical and metabolic stability, lipophilicity, and binding selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method utilizes visible light to drive the reaction, often employing ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts . The reaction conditions are generally mild, operating at room temperature and using common light sources such as fluorescent light bulbs or blue LED lamps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced photoredox catalytic systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, which may include enzymes and receptors involved in various biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Quinoxalin-2(1H)-ones: Known for their diverse biological activities and chemical properties.
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Uniqueness
What sets 7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one apart is the presence of the trifluoromethyl group, which significantly enhances its chemical and metabolic stability, lipophilicity, and binding selectivity . This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where these properties are crucial .
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-9-8(6-7)16-11(18)10-2-1-5-17(9)10/h3-4,6,10H,1-2,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJKTQUZSYVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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